molecular formula C22H20ClN3 B2424240 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole CAS No. 344278-88-2

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole

Cat. No.: B2424240
CAS No.: 344278-88-2
M. Wt: 361.87
InChI Key: QEFSZIHZWZBXNM-UHFFFAOYSA-N
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Description

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyridinyl group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-3-pyridine as the electrophile.

    Alkylation: The final step involves the alkylation of the benzimidazole core with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could potentially target the pyridinyl or benzimidazole rings, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the chloro and methyl positions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield corresponding alcohols or ketones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Benzimidazole derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery.

Medicine

In medicine, derivatives of benzimidazole are used as therapeutic agents for a variety of conditions. This compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

Industry

In industry, this compound may find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-3-pyridinyl)-1H-benzimidazole
  • 5,6-dimethyl-1H-benzimidazole
  • 1-(3-methylbenzyl)-1H-benzimidazole

Uniqueness

Compared to similar compounds, 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole may exhibit unique properties due to the presence of both the pyridinyl and benzimidazole moieties, as well as the specific substitution pattern

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c1-14-6-4-7-17(10-14)13-26-20-12-16(3)15(2)11-19(20)25-22(26)18-8-5-9-24-21(18)23/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFSZIHZWZBXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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